REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:33])[C:3]([C:5]1[CH:6]=[C:7]([O:25]CC2C=CC=CC=2)[C:8]2[N:12]=[C:11]([CH3:13])[N:10]([S:14]([C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)(=[O:16])=[O:15])[C:9]=2[CH:24]=1)=[O:4]>[Pd].O1CCCC1>[OH:25][C:7]1[C:8]2[N:12]=[C:11]([CH3:13])[N:10]([S:14]([C:17]3[CH:18]=[CH:19][C:20]([CH3:23])=[CH:21][CH:22]=3)(=[O:16])=[O:15])[C:9]=2[CH:24]=[C:5]([C:3]([N:2]([CH3:33])[CH3:1])=[O:4])[CH:6]=1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1C=C(C2=C(N(C(=N2)C)S(=O)(=O)C2=CC=C(C=C2)C)C1)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen gas (1 atmosphere) at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under hydrogen gas (1 atmosphere) at room temperature for additional 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The resulted mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2N(C(=NC21)C)S(=O)(=O)C2=CC=C(C=C2)C)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |